4-Methoxycarbonyl-2-thiophenecarboxylic acid
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Overview
Description
“4-Methoxycarbonyl-2-thiophenecarboxylic acid” is an organic compound with a molecular formula of C7H6O4S . It contains a total of 18 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 ester (aromatic), 1 hydroxyl group, and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered thiophene ring, a carboxylic acid group, and an ester group . The presence of these functional groups may influence its reactivity and potential applications.Scientific Research Applications
Palladium-Catalyzed Methoxycarbonylation
4-Methoxycarbonyl-2-thiophenecarboxylic acid plays a crucial role in palladium-catalyzed, copper(I)-promoted methoxycarbonylation reactions. It acts as an esterification reagent, facilitating the conversion of arylboronic acids into their ester counterparts under mild conditions. This reaction demonstrates significant tolerance to various functional groups, including sensitive halides and free amino groups, highlighting its utility in late-stage esterification of pharmaceuticals (Cao et al., 2020).
Heterocyclic Compound Synthesis
The compound is integral in the microwave-assisted Paal–Knorr synthesis of polysubstituted furans, pyrroles, and thiophenes, starting from β-keto esters. This process underscores its importance in the facile and versatile synthesis of methoxycarbonyl heterocycles, which serve as critical intermediates in the production of various natural products and therapeutic agents (Minetto et al., 2005).
Coordination Polymer-Based Thin Films
This compound is utilized in the synthesis of coordination polymers for the development of reversible thermochromic polymeric thin films. These films, comprising ultrathin 2D crystals of coordination polymers, exhibit significant potential for applications in 2D imaging sensor films, demonstrating the compound's relevance in materials science (Troyano et al., 2018).
Antimicrobial and Antioxidant Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. These studies reveal the compound's potential as a scaffold for the development of new antimicrobial and antioxidant agents, further highlighting its utility in pharmaceutical and biochemical research (Raghavendra et al., 2016).
Ferulic Acid Derivatives and Applications
While not directly related to this compound, the study of ferulic acid and its derivatives, which are phenolic acids with similar functionalities, provides insight into the potential applications of phenolic and methoxycarbonyl compounds in food, pharmaceuticals, and cosmetics. These applications range from use as preservatives and cross-linking agents to components in sports foods and skin protection agents, indicating a broader scope of research and application for related compounds (Ou & Kwok, 2004).
Safety and Hazards
While specific safety and hazard information for “4-Methoxycarbonyl-2-thiophenecarboxylic acid” is not available in the search results, it’s important to handle all chemicals with care. General precautions include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
Properties
IUPAC Name |
4-methoxycarbonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUAGYLNEWRKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135080-15-8 |
Source
|
Record name | 4-(methoxycarbonyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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